molecular formula C18H20N2O3 B13369639 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide

Cat. No.: B13369639
M. Wt: 312.4 g/mol
InChI Key: AKYKQOHOSHZSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl group, a methylamino group, and a phenoxypropanamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the methylamino group: This step often involves the use of methylamine in a substitution reaction.

    Formation of the phenoxypropanamide moiety: This can be synthesized through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products:

    Oxidation products: Oxo derivatives.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Various substituted phenyl and phenoxy derivatives.

Scientific Research Applications

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

  • N-{4-[2-(ethylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide
  • N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide

Comparison: N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C18H20N2O3/c1-13(23-16-6-4-3-5-7-16)18(22)20-15-10-8-14(9-11-15)12-17(21)19-2/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

AKYKQOHOSHZSFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC(=O)NC)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.